2,2,4,10,10,12-Hexamethyl-1,5,9,13-tetraazacyclohexadecane
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Overview
Description
2,2,4,10,10,12-Hexamethyl-1,5,9,13-tetraazacyclohexadecane is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and nitrogen atoms arranged in a cyclic formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,10,10,12-Hexamethyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexamethylated amines with suitable alkylating agents to form the desired cyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,4,10,10,12-Hexamethyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2,4,10,10,12-Hexamethyl-1,5,9,13-tetraazacyclohexadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,2,4,10,10,12-Hexamethyl-1,5,9,13-tetraazacyclohexadecane exerts its effects involves its ability to coordinate with metal ions and other molecules. The nitrogen atoms in the cyclic structure act as donor sites, forming stable complexes. These interactions can influence various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,5,9,13-tetraazacyclohexadecane: Similar cyclic structure but without the methyl groups.
Hexamethylbenzene: Contains multiple methyl groups but lacks the nitrogen atoms.
Uniqueness
2,2,4,10,10,12-Hexamethyl-1,5,9,13-tetraazacyclohexadecane is unique due to its combination of multiple methyl groups and nitrogen atoms in a cyclic structure. This configuration provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
61253-16-5 |
---|---|
Molecular Formula |
C18H40N4 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2,2,4,10,10,12-hexamethyl-1,5,9,13-tetrazacyclohexadecane |
InChI |
InChI=1S/C18H40N4/c1-15-13-17(3,4)21-12-8-10-20-16(2)14-18(5,6)22-11-7-9-19-15/h15-16,19-22H,7-14H2,1-6H3 |
InChI Key |
SHBUHHGAGPIXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NCCCNC(CC(NCCCN1)(C)C)C)(C)C |
Origin of Product |
United States |
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